molecular formula C14H28O3S B101707 3-(Decyloxy)tetrahydrothiophene 1,1-dioxide CAS No. 18760-44-6

3-(Decyloxy)tetrahydrothiophene 1,1-dioxide

Cat. No.: B101707
CAS No.: 18760-44-6
M. Wt: 276.44 g/mol
InChI Key: ZMLKENVAWQJBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Decyloxy)tetrahydrothiophene 1,1-dioxide is an organic compound with the molecular formula C14H28O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a decyloxy group attached to the third position of the tetrahydrothiophene ring, which is further oxidized to a sulfone (1,1-dioxide)

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide involves the reaction of benzothiophene-3-ol with decanol. The reaction typically proceeds under acidic or basic conditions, with the use of a suitable catalyst to facilitate the formation of the decyloxy group. The resulting intermediate is then subjected to oxidation to form the sulfone group, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide may involve large-scale batch or continuous processes. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high yield and purity of the compound. Common industrial methods may include the use of advanced oxidation techniques and efficient separation processes to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Decyloxy)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state products.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.

    Substitution: The decyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines, alcohols, or thiols, often under acidic or basic conditions.

Major Products Formed

    Oxidation: Higher oxidation state products, such as sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

3-(Decyloxy)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized as an antioxidant, stabilizer, and in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide involves its interaction with molecular targets and pathways. The sulfone group can participate in redox reactions, influencing the oxidative state of the environment. The decyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene, tetrahydro-, 1,1-dioxide: A simpler analog without the decyloxy group.

    Thiophene, 3-(methoxy)tetrahydro-, 1,1-dioxide: A similar compound with a methoxy group instead of a decyloxy group.

    Thiophene, 3-(ethoxy)tetrahydro-, 1,1-dioxide: A similar compound with an ethoxy group.

Uniqueness

3-(Decyloxy)tetrahydrothiophene 1,1-dioxide is unique due to the presence of the long decyloxy chain, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

18760-44-6

Molecular Formula

C14H28O3S

Molecular Weight

276.44 g/mol

IUPAC Name

3-decoxythiolane 1,1-dioxide

InChI

InChI=1S/C14H28O3S/c1-2-3-4-5-6-7-8-9-11-17-14-10-12-18(15,16)13-14/h14H,2-13H2,1H3

InChI Key

ZMLKENVAWQJBIR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1CCS(=O)(=O)C1

Canonical SMILES

CCCCCCCCCCOC1CCS(=O)(=O)C1

Key on ui other cas no.

18760-44-6

physical_description

Liquid

Pictograms

Environmental Hazard

Origin of Product

United States

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